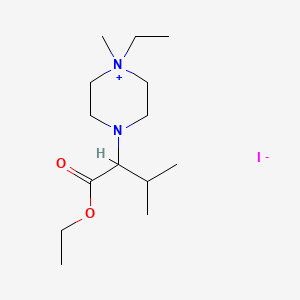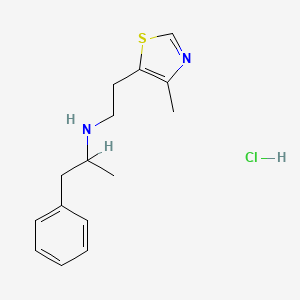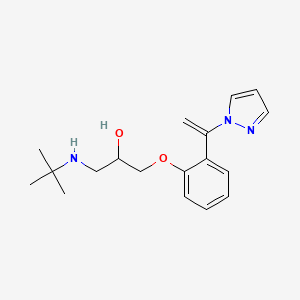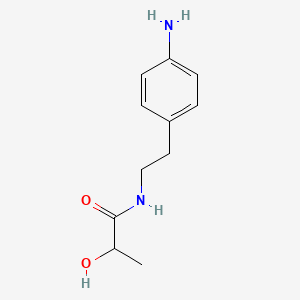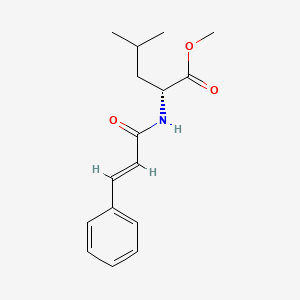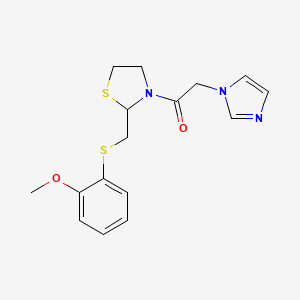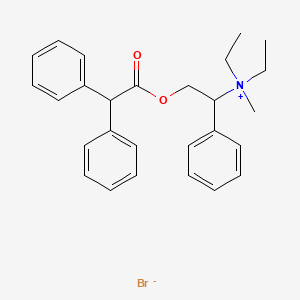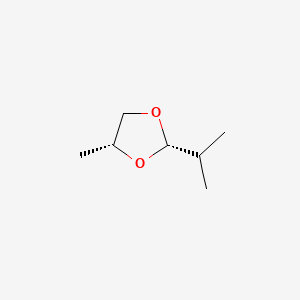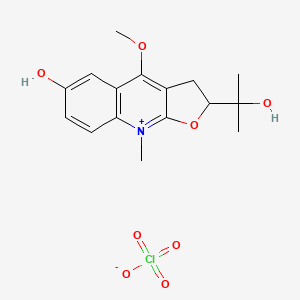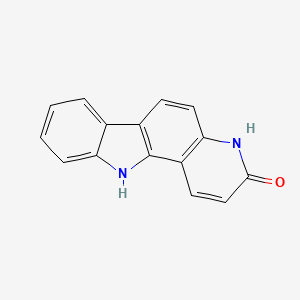
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- includes a fused ring system that combines pyridine and carbazole moieties, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable carbazole derivative in the presence of a strong acid like sulfuric acid can lead to the formation of the desired compound. Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to various substituted pyridocarbazole compounds .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to intercalate with DNA, thereby inhibiting the replication and transcription processes. This intercalation can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparación Con Compuestos Similares
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- can be compared with other similar compounds, such as:
Ellipticine: A well-known anticancer agent that also intercalates with DNA.
Carbazole: The parent compound of the pyridocarbazole family, known for its diverse biological activities.
Pyrido[2,3-a]carbazoles: A class of compounds with similar fused ring systems and biological activities.
The uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- lies in its specific structural features and the resulting chemical and biological properties that make it a promising candidate for further research and development.
Propiedades
Número CAS |
127040-41-9 |
|---|---|
Fórmula molecular |
C15H10N2O |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4,11-dihydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H10N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-8,17H,(H,16,18) |
Clave InChI |
HFULBEVJRFLVNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



